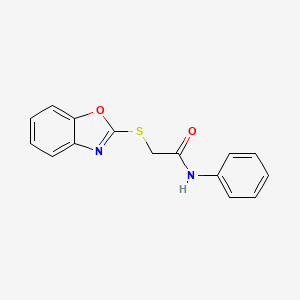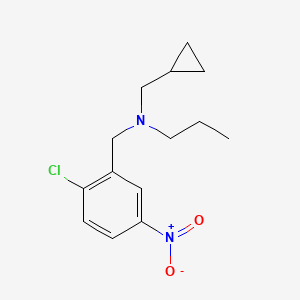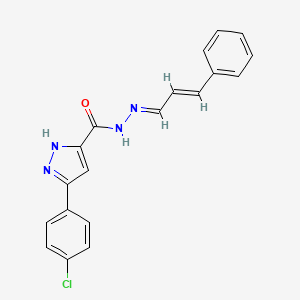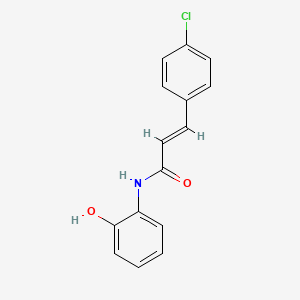
3,4,7-trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves photochemical reactions, one-pot synthesis methods, and the use of organocatalysts. For instance, one-shot photochemical synthesis can be employed for pyrano[2,3-c]chromen-2(3H)-ones from chromenones through intramolecular Paterno–Büchi reactions (Jindal et al., 2014). Moreover, a one-pot synthesis of heteroaryl anionic synthons, including substituted chromen-2-ones, has been reported, showcasing the versatility of synthesis methods for these compounds (Carmel Y. et al., 2018).
Molecular Structure Analysis
The crystal structure of related compounds, such as 4-hydroxy chromen-2-ones, reveals that they can crystallize in the monoclinic system with specific cell constants, indicating intra-molecular hydrogen bonding between hydroxyls and carbonyls (Manolov et al., 2008). This structural insight is crucial for understanding the molecular interactions and stability of chromen-2-ones.
Chemical Reactions and Properties
Chromen-2-ones undergo various chemical reactions, such as the intramolecular Friedel-Crafts acylation/annulation, leading to the synthesis of disubstituted chromen-4-one derivatives (Bam & Chalifoux, 2018). These reactions are pivotal for the functionalization and diversification of chromen-2-one frameworks.
Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis
- Crystal Structure Analysis : The crystal structure of related compounds, such as 5,7-dihydroxy-3,6,8-trimethoxyflavone, has been elucidated to reveal molecular configurations and intramolecular hydrogen bonding patterns, which are essential for understanding the chemical and physical properties of chromen-2-one derivatives (Hui-Ping Xiong et al., 2009).
- Synthetic Approaches : Research has demonstrated various synthetic strategies to create chromen-2-one derivatives, including the use of domino reactions that allow for the efficient construction of the chromen-2-one framework with potential biological activities (Radha Bam & Wesley A. Chalifoux, 2018).
Potential Biological Activities
- Antimicrobial Activity : Some studies focus on the synthesis of chromen-2-one derivatives and their evaluation for antimicrobial properties, indicating that these compounds could serve as leads for the development of new antimicrobial agents (S. Panda et al., 2011).
- Antioxidant and Antihyperglycemic Agents : Derivatives of 3,4,7-trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one have been synthesized and evaluated for their potential as antioxidant and antihyperglycemic agents, showcasing the multifunctional therapeutic potential of these compounds (R. Kenchappa et al., 2017).
Material Science Applications
- Electrolyte Additives : The compound and its analogs have been investigated as electrolyte additives for high-voltage battery electrodes, demonstrating their utility in enhancing the efficiency and cycle life of lithium-ion batteries (Tae Jin Lee et al., 2019).
Novel Synthetic Methods
- Multi-component Synthesis : Innovative multi-component reactions have been developed for the synthesis of complex chromen-2-one derivatives, highlighting the versatility and efficiency of these synthetic approaches for generating novel compounds with potential biological and material science applications (Zhengquan Zhou et al., 2013).
Propiedades
IUPAC Name |
3,4,7-trimethyl-5-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-8-5-12(18-7-9(2)16)14-10(3)11(4)15(17)19-13(14)6-8/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOAXRSZMIMRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,7-trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5543939.png)
![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)
![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)


![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)



![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)